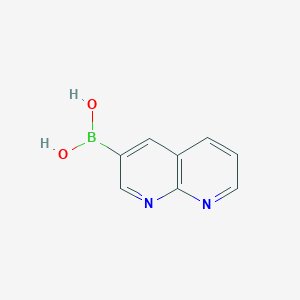![molecular formula C24H21ClFN3O4 B12633825 (3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)
(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3S,3’aR,8’aS,8’bS)-2’-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione” is a complex organic molecule that features a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may include:
Formation of the Indole Core: This step often involves the cyclization of a suitable precursor to form the indole ring.
Spirocyclization: The spirocyclic structure is formed through a cyclization reaction that connects the indole core to the pyrrolizine ring.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Halogenation, methylation, and other substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), methylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent due to its unique structural properties and biological activity.
Industry: As a precursor for the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the targets.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,3’aR,8’aS,8’bS)-2’-(4-chloro-2-methoxyphenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione
- (3S,3’aR,8’aS,8’bS)-2’-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-dione
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and spirocyclic structure, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C24H21ClFN3O4 |
|---|---|
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C24H21ClFN3O4/c1-11-8-17(18(33-2)10-14(11)25)29-21(30)19-16-4-3-7-28(16)24(20(19)22(29)31)13-9-12(26)5-6-15(13)27-23(24)32/h5-6,8-10,16,19-20H,3-4,7H2,1-2H3,(H,27,32)/t16-,19+,20-,24+/m0/s1 |
Clave InChI |
KZLWLYAZKLRSHS-MDTICMOCSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1Cl)OC)N2C(=O)[C@@H]3[C@@H]4CCCN4[C@@]5([C@@H]3C2=O)C6=C(C=CC(=C6)F)NC5=O |
SMILES canónico |
CC1=CC(=C(C=C1Cl)OC)N2C(=O)C3C4CCCN4C5(C3C2=O)C6=C(C=CC(=C6)F)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)

![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)







